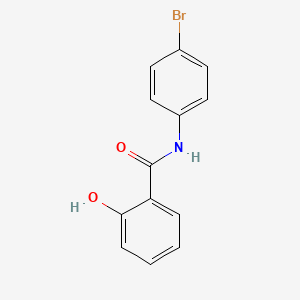

4'-Bromosalicylanilide

Übersicht

Beschreibung

Synthesis Analysis

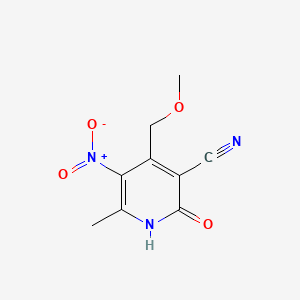

The synthesis of derivatives related to 4'-Bromosalicylanilide, such as 5-bromosalicyl-4'-chloroanilide and its glycosides, has been described, highlighting methods for creating relatively nontoxic transport forms of drugs that are activated by specific enzymes of target organisms (Schwabe et al., 1988). Further, synthesis involving copper(I)-catalyzed cycloadditions of alkynes with 4-bromosydnones presents a mild and regioselective approach for creating a wide range of bromopyrazoles, showcasing the versatility of 4'-Bromosalicylanilide derivatives in chemical synthesis (Decuypère et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, a compound closely related to 4'-Bromosalicylanilide, has been characterized through crystallography and theoretical studies, providing insights into the structural aspects of brominated phenol derivatives (Khalaji et al., 2017). These studies highlight the stability of molecular conformations and the accuracy of density functional theory in reproducing the structures of such compounds.

Chemical Reactions and Properties

Research on the chemical properties and reactions of 4'-Bromosalicylanilide derivatives has shown the potential for creating complex structures. For instance, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines involves an intramolecular reaction that forms bromonium ylides, demonstrating the compound's reactivity and versatility (He et al., 2016).

Physical Properties Analysis

The study of 4-Bromosalicylic acid-Formaldehyde polymers provides insight into the physical properties of bromosalicylic acid derivatives, including their thermal behavior and polyelectrolyte characteristics (Patel & Patel, 1982). These findings are essential for understanding the material properties of these compounds and their potential applications.

Chemical Properties Analysis

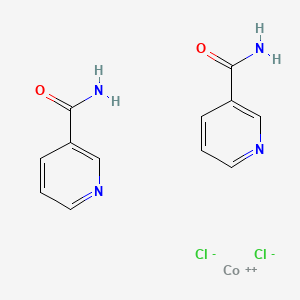

Investigations into the chemical properties of 4'-Bromosalicylanilide derivatives have led to the synthesis of complexes and Schiff bases, revealing their ability to form stable complexes with metals and their use in creating novel materials with potential applications in various fields (Reji et al., 2017; Zhong, 2007).

Wissenschaftliche Forschungsanwendungen

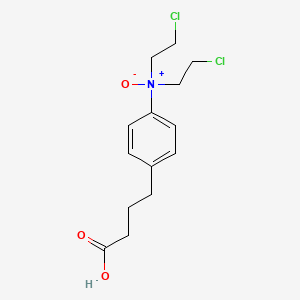

Antibacterial Use in Soap and Detergent Products : 4'-Bromosalicylanilide has been investigated for its use as an antiseptic agent and germicide in soap and detergent products. It shows stability under elevated temperatures and pressures and is compatible with many surfactant vehicles. It is free of primary irritation and sensitization, including sunlight-induced irritation, making it suitable for use in products like toilet bars, shampoos, laundry products, disinfectant sprays, and multi-purpose disinfectant products. It also demonstrates good substantivity to fabrics and skin, providing long-lasting action against odor-causing and pathogenic bacteria (Molnár & Baron, 1964).

In Vitro Antibacterial Activity : A series of salicylamides, including 4'-Bromosalicylanilides, were synthesized and evaluated for their antibacterial activity against Actinomyces viscosus, a microorganism implicated in periodontal disease. The study found a correlation between the minimum inhibitory concentrations of these compounds and their estimated log D values, suggesting their potential as antiplaque agents (Coburn, Batista, Evans, & Genco, 1981).

Effect of Light on Halogenated Salicylanilide Ions : Research into the photoreactivity of halogenated salicylanilides, including 4'-Bromosalicylanilide, revealed that irradiation with ultraviolet light causes halogen atoms substituted in certain positions to be replaced by hydrogen. This study suggests a free radical mechanism for this reaction, highlighting the photochemical properties of these compounds (Coxon, Jenkins, & Welti, 1965).

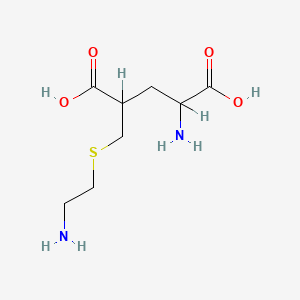

Synthesis of Transport Forms Activated by Microbes : The synthesis of glycosides of 4'-Bromosalicylanilide was carried out, representing relatively non-toxic transport forms of drugs. These compounds are activated to the free drug by specific enzymes of the organisms to be destroyed, suggesting their use in targeting fungi and parasites in various applications (Schwabe, Tschiersch, Wohlrab, & Redslob, 1988).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Salicylanilides, a class of compounds to which 4’-bromosalicylanilide belongs, have been used in human and veterinary medicine as anthelmintics . They have recently emerged as candidates for drug repurposing in oncology .

Mode of Action

Salicylanilides, in general, are known to exhibit a wide spectrum of biological effects

Pharmacokinetics

Methods have been established for the determination of halogenated salicylanilides, including 4’-bromosalicylanilide, in cosmetics using high-performance liquid chromatography . This suggests that it is possible to study the ADME properties of 4’-Bromosalicylanilide in the future.

Result of Action

As a salicylanilide, it is known to have a wide spectrum of biological effects

Action Environment

It is known that halogenated salicylanilides, including 4’-bromosalicylanilide, can be determined in cosmetics , suggesting that the compound’s action may be influenced by the cosmetic formulation and the conditions of its application.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQMTUHJJPFJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180899 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromosalicylanilide | |

CAS RN |

2627-77-2 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2627-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)

![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)

![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)

![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)

![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)

![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)